4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Description
4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyrazole ring substituted with a bromomethyl group at the 4-position and a 2-fluoroethyl group at the 1-position, linked to a pyridine ring at the 3-position. This structure combines reactivity from the bromomethyl group (a potent alkylating agent) and the electron-withdrawing fluoroethyl moiety, which can influence both chemical stability and biological interactions.
Properties
IUPAC Name |
4-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWYUOYHIHKKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CBr)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis and Functionalization
The pyrazole ring is commonly synthesized by cyclization of chalcone derivatives with hydrazine or phenyl hydrazine under various conditions such as reflux in acetic acid, microwave irradiation, or using catalysts like phosphotungstic acid. These methods yield pyrazolines, which are then oxidized or aromatized to pyrazoles. Key points include:
- Microwave-assisted synthesis reduces reaction time significantly (from hours to minutes) and improves yields.
- Catalysts such as phosphotungstic acid enable eco-friendly, high-yield synthesis.
- Aromatization of pyrazolines to pyrazoles can be achieved by mild oxidation using bromine water or thermal treatment with KI/NaI and acids.
Introduction of Bromomethyl Group
The bromomethyl substituent is typically introduced via halogenation of a hydroxymethyl intermediate or by converting an alcohol to a mesylate followed by nucleophilic substitution with bromide. For example:
- Alcohols are converted to mesylates using methanesulfonyl chloride and triethylamine.
- Subsequent nucleophilic substitution with bromide yields the bromomethyl derivative.
- This strategy is efficient and provides good yields (up to 95% for mesylate formation).
N-Alkylation with 2-Fluoroethyl Group
The 2-fluoroethyl substituent on the pyrazole nitrogen is introduced via N-alkylation:
- The pyrazole nitrogen is alkylated using 2-fluoroethyl halides under basic conditions.
- This step is performed after the pyrazolyl-pyridine core is assembled.
- Yields for N-alkylation are moderate to good (e.g., 75% reported for similar boronic ester intermediates).
Assembly of Pyrazolyl-Pyridine Core via Suzuki Coupling
A key step is the palladium-catalyzed Suzuki cross-coupling between pyrazole boronic esters and bromopyridine derivatives:
- The coupling proceeds under mild conditions with palladium catalysts.
- The choice of bromide substituent on the pyridine ring affects the coupling efficiency; bromide substituents yield better oxidative addition than methyl groups.
- Overall yields for the cross-coupling step range from 53% to 65%.
Representative Synthetic Route (Route A)
Based on the study by Tong et al. (2022), the following route was effective for synthesizing pyrazolyl-pyridine derivatives including fluorinated and bromomethyl analogs:
| Step | Reaction Description | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Conversion of cyclopentylmethanol to mesylate | MsCl, Et3N, CH2Cl2, room temp | 95 |
| 2 | N-alkylation of pyrazole boronic ester | Mesylate intermediate, base | 75 |
| 3 | Suzuki coupling of pyrazole boronic ester with bromopyridine | Pd catalyst, base, solvent, reflux | 53-65 |
| 4 | N-alkylation with 2-fluoroethyl halide | Fluoroethyl halide, base | Moderate |
| 5 | Purification and characterization | Chromatography, NMR, MS | — |
This route afforded the target compound and analogs in overall yields between 7% and 18% over 4–5 steps.
Research Findings and Analysis
- The presence of bromomethyl substituent improves the oxidative addition step in Suzuki coupling, leading to higher yields compared to methyl substituents on pyridine.
- Fluorinated analogs, including the 2-fluoroethyl group, can be introduced efficiently via N-alkylation post-coupling.
- The synthetic approach is modular, allowing for the preparation of a library of pyrazolyl-pyridine derivatives with varied substitution patterns.
- Radiolabeled analogs (with fluorine-18) have been synthesized using similar strategies, highlighting the robustness of the method for PET ligand development.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Pyrazole synthesis | Cyclization of chalcones with hydrazine | Acetic acid, microwave or reflux | High | Microwave reduces time, improves yield |
| Bromomethyl introduction | Mesylation followed by bromide substitution | MsCl, Et3N; then NaBr or KBr | Up to 95% | Efficient halogenation strategy |
| N-Alkylation with 2-fluoroethyl | Reaction with 2-fluoroethyl halide | Base, solvent | Moderate | Performed after core assembly |
| Suzuki coupling | Pd-catalyzed cross-coupling | Pd catalyst, base, reflux | 53–65% | Bromide substituent on pyridine preferred |
| Final purification | Chromatography, NMR, MS | Standard organic purification techniques | — | Ensures high purity and structural confirmation |
The preparation of 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine involves a multi-step synthetic route centered on pyrazole core formation, strategic functional group transformations, and palladium-catalyzed cross-coupling reactions. The use of mesylate intermediates for bromomethyl introduction and subsequent N-alkylation with 2-fluoroethyl halides are key transformations. The methodology is supported by recent research demonstrating effective yields and applicability to radiolabeled derivatives for imaging applications. This synthetic approach is versatile and suitable for producing diverse pyrazolyl-pyridine derivatives for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
The compound "4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine" is likely to participate in various types of organic reactions:
Substitution reactions: : The bromomethyl group can undergo nucleophilic substitution to form various derivatives.
Reduction and Oxidation: : Depending on the reaction conditions, it can be either reduced to form alcohol derivatives or oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: like amines, thiols, or alkoxides can facilitate substitution reactions.
Reducing agents: such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed for reduction.
Oxidizing agents: like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
The substitution reaction often results in various alkylated or arylated derivatives. Reduction yields alcohols, while oxidation typically leads to the formation of carbonyl compounds.
Scientific Research Applications
The compound "4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine" has found diverse applications in scientific research:
Medicinal Chemistry: : It serves as a building block in the synthesis of novel pharmaceuticals, especially in designing drugs targeting specific enzymes or receptors.
Biology: : Its derivatives can be used as probes to study biochemical pathways.
Materials Science: : Functionalized pyrazoles like this compound are explored for their optical properties and as components in organic electronic devices.
Industry: : The compound can act as an intermediate in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The biological activity of 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is mediated through its interactions with specific molecular targets:
Molecular Targets: : It may bind to proteins or enzymes, altering their activity.
Pathways Involved: : By modifying the function of these proteins, it can impact various cellular signaling pathways, thereby exerting its effects on cells and tissues.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Compound A : 3-(Bromomethyl)-5-(2-Fluoro-4-Methoxyphenyl)-1-(4-Methoxyphenyl)-1H-Pyrazole
- Structural Differences :
- Pyridine ring is absent; instead, the pyrazole is substituted with methoxyphenyl groups at positions 1 and 3.
- Bromomethyl is at the 3-position (vs. 4-position in the target compound).
- Functional Implications :
- The methoxy groups enhance solubility but reduce electrophilicity compared to the fluoroethyl group.
- Bromine placement at the 3-position may alter steric interactions in alkylation reactions.
Compound B : 4-[4-Bromo-1-(2-Chloroethyl)-5-Methyl-1H-Pyrazol-3-yl]Pyridine
- Structural Differences :
- Chloroethyl (vs. fluoroethyl) substituent at the 1-position.
- Additional methyl group at the 5-position of the pyrazole.
- The methyl group introduces steric hindrance, which could slow reaction kinetics in substitution reactions.
Compound C : 4-Bromo-1-(Pyridin-4-ylmethyl)-1H-Pyrazol-3-Amine
- Structural Differences :
- Pyridine is connected via a methylene bridge to the pyrazole’s 1-position (vs. direct linkage at the 3-position).
- Amine group at the 3-position (vs. bromomethyl).
- Methylene spacer may increase conformational flexibility.
Comparative Physicochemical Properties
Crystallographic and Supramolecular Features
- Target Compound: No direct crystallographic data is available, but related pyridine-pyrazole hybrids (e.g., 4-(1H-pyrazol-3-yl)pyridine) exhibit near-coplanar pyridine and pyrazole rings (dihedral angle ~4.7°) , stabilized by hydrogen bonding (N—H⋯O, O—H⋯N) .
- Compound C : The pyridinylmethyl group in Compound C likely disrupts coplanarity, reducing π-π stacking interactions compared to the target compound.
Biological Activity
4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a complex organic compound characterized by a unique dual-ring structure that combines both pyridine and pyrazole functionalities. This compound's molecular formula is C₁₁H₁₁BrFN₃, indicating the presence of bromine, fluorine, and nitrogen atoms alongside carbon and hydrogen. The structural arrangement suggests potential reactivity and biological activity that could be explored for therapeutic applications.
Structural Features
The compound features:
- Pyridine ring : Substituted at the 4-position with a bromomethyl group.
- Pyrazole ring : Located at the 3-position and further substituted with a 2-fluoroethyl group.
This unique arrangement may enhance its reactivity and biological activity compared to other similar compounds.
Case Study 1: In Vitro Assessment
In a study investigating pyrazole derivatives, compounds structurally related to this compound were screened for their ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. Notably, certain derivatives exhibited IC50 values as low as 2.54 μM for PGE2 inhibition, indicating strong anti-inflammatory activity .
Case Study 2: Allosteric Modulation
A series of pyrazol-4-yl-pyridine derivatives were tested for their allosteric properties at the M4 muscarinic receptor. These compounds demonstrated significant leftward shifts in ACh-mediated concentration-response curves, validating their role as positive allosteric modulators (PAMs). The binding affinity for ACh was enhanced significantly, indicating potential therapeutic applications in neurological disorders .
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-bromomethyl)-1H-pyrazole | Pyrazole ring with bromomethyl group | Potential anti-inflammatory properties |
| 4-(trifluoromethyl)-1H-pyrazole | Pyrazole ring with trifluoromethyl group | Antibacterial activity |
| 5-(fluoromethyl)-pyridine | Pyridine ring with fluoromethyl group | Neuroactive properties |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine?
Answer:
The synthesis typically involves multi-step reactions, leveraging bromomethyl and fluoroethyl functional groups as reactive handles. For example:
- Bromomethylation : The bromomethyl group can be introduced via radical bromination or alkylation using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or thermal initiation) .
- Fluoroethylation : The 2-fluoroethyl moiety is often introduced via nucleophilic substitution, using 2-fluoroethyl tosylate or iodide in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
- Pyrazole-Pyridine Coupling : Suzuki-Miyaura or Ullmann coupling may link pyrazole and pyridine rings, requiring palladium catalysts and optimized ligand systems for cross-coupling efficiency .
Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-bromination. Purification via column chromatography or recrystallization is critical due to potential byproducts.
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm substituent positions. The bromomethyl group appears as a singlet (~4.3–4.5 ppm for CH₂Br), while the 2-fluoroethyl group splits into a triplet (~4.6–4.8 ppm for CH₂F) .
- X-ray Crystallography : Single-crystal diffraction (e.g., Rigaku SCXmini diffractometer with MoKα radiation) resolves the 3D structure. SHELX programs (e.g., SHELXL) refine hydrogen-bonding networks and torsional angles .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with bromine isotope patterns (≈1:1 ratio for Br/Br) aiding identification .
Practical Tip : For crystallography, grow crystals via slow evaporation in aqueous/organic solvent mixtures (e.g., ethanol-water) to enhance diffraction quality .
Advanced: How can crystallographic refinement address twinning or disorder in this compound’s structure?
Answer:
- Twinning : Use SHELXL’s TWIN and BASF commands to model twinned domains. Refine scale factors and orientation matrices iteratively, validating with R-factor convergence (<5% discrepancy) .
- Disordered Groups : For flexible substituents (e.g., 2-fluoroethyl), apply PART and ISOR restraints to model split positions. Assign occupancy factors via difference Fourier maps and refine anisotropically .
- Validation Tools : Check with PLATON (ADDSYM) to detect missed symmetry and Mercury for steric clashes.
Example : In , water molecules and pyrazole rings exhibited disorder resolved via partial occupancy refinement and hydrogen-bond restraints.
Advanced: What mechanistic insights explain the bromomethyl group’s reactivity in nucleophilic substitutions?
Answer:
The bromomethyl group acts as an electrophilic center due to:
- Polarizability : Bromine’s electron-withdrawing effect increases the CH₂Br carbon’s electrophilicity, facilitating SN2 reactions with amines or thiols .
- Steric Effects : Bulky pyrazole/pyridine rings may hinder backside attack, favoring solvents like DMSO to stabilize transition states.
- Competing Pathways : In aqueous conditions, hydrolysis to hydroxymethyl derivatives can occur, requiring anhydrous conditions for alkylation .
Case Study : highlights its use in synthesizing ethylenediamine derivatives via reaction with 1,2-ethylenediamine at 60°C under N₂.
Advanced: How do hydrogen-bonding networks influence the supramolecular assembly of pyridine-pyrazole derivatives?
Answer:
- Intermolecular Interactions : The pyridine N atom and pyrazole NH act as acceptors/donors. For example, in , O–H···N bonds between terephthalic acid and pyridine create linear chains, while N–H···O bonds stabilize 3D frameworks.
- Impact on Properties : Stronger networks (e.g., shorter H-bond distances <2.0 Å) enhance thermal stability and crystallinity, relevant for materials science applications .
- Crystallographic Analysis : Use Mercury or OLEX2 to visualize packing diagrams and quantify interaction energies (e.g., Hirshfeld surfaces) .
Advanced: What strategies optimize reaction yields when introducing the 2-fluoroethyl group?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize fluorinated intermediates.
- Base Compatibility : Avoid strong bases (e.g., NaOH) that may dehydrohalogenate the fluoroethyl group; opt for mild bases like K₂CO₃ .
- Temperature Control : Maintain 50–70°C to balance reaction rate and side-product formation (e.g., elimination to vinyl fluoride).
- Monitoring : Track fluoride ion release via ion-selective electrodes to optimize stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
